molecular formula C19H21N5O2 B2906711 3-Methyl-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazolin-4-one CAS No. 2379972-79-7

3-Methyl-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazolin-4-one

Cat. No. B2906711
CAS RN: 2379972-79-7
M. Wt: 351.41
InChI Key: BEISYLVLIACVNH-UHFFFAOYSA-N
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Description

This compound is a clinically relevant Janus kinase 3 (Jak3) inhibitor . It has been employed in the design of privileged structures in medicinal chemistry . The structure was revealed as a substituted piperidine .


Synthesis Analysis

A synthesis of all four enantiopure stereoisomers of the drug was carried out . The synthesis was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular formula of the compound is CHNO . The average mass is 504.493 Da and the monoisotopic mass is 504.196869 Da .


Chemical Reactions Analysis

Each compound was profiled across a panel of over 350 kinases, which revealed a high level of selectivity for the Jak family kinases for these related compounds . Each stereoisomer retained a degree of binding to Jak3 and Jak2 .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 180–181 °C . It was obtained with a yield of up to 98% .

Mechanism of Action

The compound is capable of blocking Stat5 phosphorylation (Jak3 dependent) . Only the enantiopure 3R,4R isomer was capable of this action .

Safety and Hazards

The compound has hazard statements H302, H315, H319 . Precautionary statements include P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 .

Future Directions

The compound has shown potential biological activities. For instance, it has better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

3-methyl-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-23-17(25)15-7-2-3-8-16(15)22-19(23)24-11-4-6-14(12-24)13-26-18-20-9-5-10-21-18/h2-3,5,7-10,14H,4,6,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEISYLVLIACVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1N3CCCC(C3)COC4=NC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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